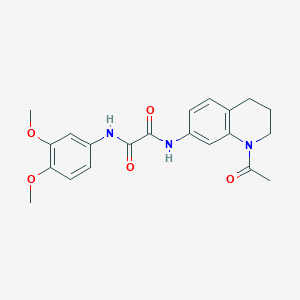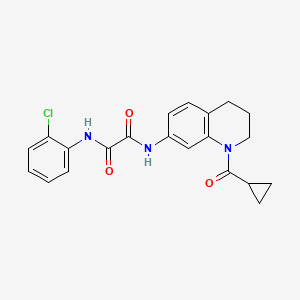![molecular formula C13H17N5O2S3 B6513280 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea CAS No. 1001829-14-6](/img/structure/B6513280.png)
3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea involves multiple steps:
Starting Materials: : The synthesis begins with commercially available 2-bromoethylamine, morpholine, thiourea, and thiophene.
Formation of Intermediate: : The first step involves reacting 2-bromoethylamine with morpholine to form 2-(morpholin-4-yl)ethylamine.
Cyclization: : This intermediate is then reacted with thiourea under acidic conditions to form the 1,3,4-thiadiazole ring.
Sulfanyl Substitution: : The thiadiazole compound is treated with a suitable sulfur source, such as sodium sulfide, to introduce the sulfanyl group.
Final Coupling: : The final product is obtained by coupling the substituted thiadiazole with thiophen-2-ylisocyanate under mild conditions.
Industrial Production Methods
For industrial-scale production, optimization of each step is crucial:
Efficient Catalysts: : Employing catalysts that enhance the reaction rate and yield.
Green Chemistry: : Utilizing environmentally friendly solvents and reagents.
Purification: : Implementing advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea undergoes various chemical reactions:
Types of Reactions
Oxidation: : This compound can be oxidized using reagents such as hydrogen peroxide to introduce sulfoxide or sulfone functionalities.
Reduction: : Reduction reactions can be performed using agents like sodium borohydride to modify the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Modified thiadiazole derivatives.
Substitution Products: : Urea derivatives with varying substituents.
Scientific Research Applications
3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea has diverse applications in scientific research:
Medicinal Chemistry: : Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: : Explored for its use in the development of organic electronic devices and sensors.
Biology: : Studied for its interaction with various biomolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea involves several molecular targets and pathways:
Molecular Targets: : It can bind to specific proteins or enzymes, inhibiting their activity.
Pathways: : The compound may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Interactions: : Forms hydrogen bonds and hydrophobic interactions with target molecules, stabilizing its binding.
Comparison with Similar Compounds
Similar Compounds
3-(5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea: : Similar structure but with a piperidine ring instead of morpholine.
3-(5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea: : Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
Structural Features: : The presence of a morpholine ring differentiates it from similar compounds, potentially altering its chemical properties and biological activity.
Reactivity: : Unique reactivity patterns due to the combination of functional groups present.
Applications: : Specific applications in medicinal chemistry and material science that may not be achievable with similar compounds.
That's a rundown of the unique compound, 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea
Properties
IUPAC Name |
1-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S3/c19-11(14-10-2-1-8-21-10)15-12-16-17-13(23-12)22-9-5-18-3-6-20-7-4-18/h1-2,8H,3-7,9H2,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBSSVJKUPONFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid](/img/structure/B6513213.png)
![1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6513215.png)


![(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6513225.png)
![(2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6513228.png)
![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513234.png)

![ethyl 4-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6513253.png)
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6513264.png)



![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6513288.png)
